(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate (MIP) is a chemical compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. The compound is synthesized through a complex process and has been found to have promising results in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
- The compound has been evaluated for its cytotoxic activity against cancer cell lines. Specifically, the derivative with a 3-methoxyphenyl moiety exhibited potent inhibitory activity against MCF-7 and HeLa cell lines . Further research could explore its mechanism of action and potential as an anticancer drug.
- PI3K inhibitors are crucial in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been studied for its activity against human PI3Kα, a key enzyme involved in cell proliferation and growth . Investigating the compound’s binding affinity and selectivity could provide insights for drug development.
- Imidazo[1,2-a]pyridine derivatives have potential in materials science. Researchers have reported innovations in optoelectronic devices and sensors using similar aromatic heterocycles . Exploring this compound’s electronic properties could lead to novel applications.
- The imidazo[1,2-a]pyridine moiety has been utilized as a fluorescent probe for detecting mercury and iron ions in vitro and in vivo . Investigating this compound’s metal-binding properties could enhance its sensing capabilities.
- Related imidazo[1,2-a]pyridine derivatives have shown promise against TB. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibited in vitro anti-TB activity against replicating, non-replicating, and multidrug-resistant strains . Further exploration could assess this compound’s potential in TB treatment.
- Inspired by biaryl-like pharmacophores, researchers have designed imidazo[1,2-a]pyridine derivatives based on molecular docking into PI3Kα active sites . Investigating structure-activity relationships and optimizing this scaffold could lead to novel drug candidates.
Anticancer Activity
Phosphatidylinositol-3-kinase (PI3K) Inhibition
Optoelectronic Devices and Sensors
Fluorescent Probes for Metal Ions
Anti-Tuberculosis (TB) Activity
Pharmacophore-Based Drug Design
Eigenschaften
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-4-2-6-14-17-12(9-18(11)14)10-21-15(20)16-8-13-5-3-7-19-13/h2,4,6,9,13H,3,5,7-8,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVATLSQXIBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.